Cas no 35890-38-1 (D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-)

D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- 化学的及び物理的性質
名前と識別子
-
- 3'-Sialyllactose
- D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®
- (2> 3')-a-Sialyllactose
- 3'
- 3'-(N-Acetyl-a-neuraminosyl)lactose
- 3)-O-b-D-galactopyranosyl-(1®
- 32-N-Acetyl-a-neuraminyllactose
- 3'-a-Sialyllactose
- 3'-Monosialyllactose
- 3'-N-Acetylneuraminyl-D-lactose
- 3'-Sialyl-D-lactose
- 3'Sialyllactose
- 3'SL
- a2,3-Sialyllactose
- DiLacNAc
- GB4
- GM3 Ganglioside sugar
- N-acetylneuraminosyl-D-lactose
- N-acetylneuraminoyllactose
- SSEA-3B-BSA
- α-NeuNAc-(2→3)-β-D-Gal-(1→4)-D-Glc
- 3′-N-Acetylneuraminyl-D-lactose sodium salt
- 3′-SL
- 3′-Sialyl-D-lactose
- NANA-Lactose
- AS-82746
- 3'-Sialyllactose Sodium Salt
- 18409-13-7
- NAN-LACTOSE
- 3'-(N-ACETYL-.ALPHA.-NEURAMINOSYL)LACTOSE
- (2>3')-a-Sialyllactose
- (2>3')-alpha-Sialyllactose
- 32-N-ACETYL-.ALPHA.-NEURAMINYLLACTOSE
- 3-sialyllactose
- D-glucose, O-5-(acetylamino)-3,5-dideoxy-D-glycero-a-D-galacto-2-nonulopyranonosyl-(2>3)-O-b-D-galactopyranosyl-(1>4)-
- alpha-Neu5Ac-(2>3)-beta-delta-Gal-(1>4)-delta-Glc
- A918544
- D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)-
- CS-0027263
- (2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- N-ACETYL-.ALPHA.-NEURAMINYL-(2 TO 3')-LACTOSE
- NEURAMIN LACTOSE
- a-Neu5Ac-(2>3)-b-D-Gal-(1>4)-D-Glc
- D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2>3)-O-b-D-galactopyranosyl-(1>4)- (9CI)
- Q3482888
- SIALYLLACTOSE [INCI]
- W-202477
- HY-108065
- 3'-SL
- .ALPHA.-2,3-SIALYLLACTOSE
- SCHEMBL8673965
- NS00124068
- alpha-Neu5Ac-(2>3)-beta-D-Gal-(1>4)-D-Glc
- D-Glucose, O-(N-acetyl-alpha-neuraminosyl)-(2->3)-O-beta-D-galactopyranosyl-(1->4)-
- UNII-3J7TAL60G3
- Sialyllactose
- DTXSID30905216
- 3'-N-Acetylneuraminyl-D-lactose sodium slt
- 3J7TAL60G3
- 3mu-N-Acetylneuraminyl-D-lactose sodium salt
- (2S,4S,5R,6R)-5-acetamido-2-((2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yloxy)tetrahydro-2H-pyran-4-yloxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
- CYLAC 23
- AKOS015916417
- 35890-38-1
- D-GLUCOSE, O-(N-ACETYL-.ALPHA.-NEURAMINOSYL)-(2 TO 3)-O-.BETA.-D-GALACTOPYRANOSYL-(1 TO 4)-
- OIZGSVFYNBZVIK-FHHHURIISA-N
- 3a(2)-Sialyllactose
- D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-
-
- MDL: MFCD00168068
- インチ: InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1CopyCopied
- InChIKey: LTWFUJWFLMHANB-TZCPRLTCSA-M
- SMILES: O=C([C@@]1(O[C@H]2[C@@H](O)[C@@H](CO)O[C@@H](O[C@@H]([C@H](O)[C@@H](O)C=O)[C@H](O)CO)[C@@H]2O)C[C@H](O)[C@@H](NC(C)=O)[C@H]([C@H](O)[C@H](O)CO)O1)O
計算された属性
- 精确分子量: 633.212
- 同位素质量: 633.212
- 同位体原子数: 0
- 水素結合ドナー数: 13
- 氢键受体数量: 19
- 重原子数量: 43
- 回転可能化学結合数: 15
- 複雑さ: 927
- 共价键单元数量: 1
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 343A^2
- XLogP3: -7.5
じっけんとくせい
- Color/Form: NA
- 密度みつど: 1.72 g/cm3
- ゆうかいてん: N/A℃
- Boiling Point: 1132.8ºC at 760 mmHg
- フラッシュポイント: 638.9ºC
- PSA: 342.92000
- LogP: -7.98990
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- FLUKA BRAND F CODES:10-21
-
危険物標識:
- 储存条件:−20°C
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY286917-0.1g |
3’-Sialyllactose |
35890-38-1 | ≥90% | 0.1g |
¥21380.00 | 2024-07-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S46450-1mg |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
35890-38-1 | 1mg |
¥2828.0 | 2021-09-07 | ||
eNovation Chemicals LLC | Y1290234-100mg |
3'-SIALYLLACTOSE |
35890-38-1 | 97% | 100mg |
$215 | 2023-05-17 | |
Aaron | AR00C7M2-1g |
3'-SIALYLLACTOSE |
35890-38-1 | 97% | 1g |
$518.00 | 2023-12-14 | |
Crysdot LLC | CD11136120-1g |
3'-Sialyllactose |
35890-38-1 | 97% | 1g |
$950 | 2024-07-19 | |
Aaron | AR00C7M2-250mg |
3'-SIALYLLACTOSE |
35890-38-1 | 97% | 250mg |
$1097.00 | 2025-02-11 | |
1PlusChem | 1P00C7DQ-1g |
3'-SIALYLLACTOSE |
35890-38-1 | 97% | 1g |
$549.00 | 2023-12-17 | |
eNovation Chemicals LLC | Y1188532-0.1g |
3'-Sialyllactose |
35890-38-1 | 90% | 0.1g |
$2475 | 2025-02-21 | |
A2B Chem LLC | AF68638-5mg |
3'-Sialyllactose |
35890-38-1 | ≥94% | 5mg |
$477.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X201553A-250mg |
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- |
35890-38-1 | 0.97 | 250mg |
¥2392.2 | 2024-07-23 |
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-に関する追加情報
Introduction to D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) and Its Significance in Modern Research
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4), a complex glycoconjugate, has garnered significant attention in the field of biochemical research due to its unique structural and functional properties. This compound, identified by the CAS number 35890-38-1, represents a sophisticated carbohydrate derivative that plays a crucial role in various biological processes. The intricate glycosylation pattern of this molecule contributes to its multifaceted applications in pharmaceuticals, diagnostics, and biotechnology.
The structure of D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) is characterized by a glucose core that is modified with N-acetylneuraminic acid (also known as sialic acid) at the 2® position and galactose at the 3® position. This configuration results in a highly polar and water-soluble molecule, which is essential for its biological activity. The presence of both sialic acid and galactose residues endows the compound with the ability to interact with a wide range of biological targets, making it a valuable tool in the study of glycosylation and its impact on cellular processes.
Recent advancements in glycomic research have highlighted the importance of D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) in understanding the role of glycoproteins and glycolipids in health and disease. Glycosylation is a post-translational modification that significantly influences the structure and function of proteins and lipids. Aberrant glycosylation has been implicated in various pathological conditions, including cancer, inflammation, and infectious diseases. The study of complex glycoconjugates like this one provides insights into the mechanisms underlying these conditions and offers potential therapeutic targets.
In the realm of pharmaceutical development, D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) has shown promise as an intermediate in the synthesis of novel drug candidates. Its unique structural features make it an excellent scaffold for designing molecules that can modulate specific biological pathways. For instance, researchers have explored its potential in developing vaccines and antiviral agents. The sialic acid moiety, in particular, is known for its role in viral infection and host immune responses. By targeting this region, scientists aim to develop strategies to inhibit viral replication and enhance vaccine efficacy.
The compound's ability to serve as a substrate for enzymes involved in glycosylation also makes it a valuable tool in biochemical studies. Enzymes such as glycosidases and glycosyltransferases play critical roles in modifying glycans and are often implicated in disease states. By studying D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4), researchers can gain a deeper understanding of these enzymatic processes and develop inhibitors or activators for therapeutic purposes.
Moreover, the structural complexity of this glycoconjugate presents challenges and opportunities for synthetic chemistry. The development of efficient synthetic routes to produce D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) has been a focus of many research groups. Advances in carbohydrate chemistry have enabled the precise construction of glycosidic linkages, allowing for the creation of tailored derivatives with specific biological activities. These synthetic strategies not only contribute to the availability of this compound for research purposes but also pave the way for new drug development.
The role of D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) in cellular signaling has also been an area of intense investigation. Glycans are involved in numerous signaling pathways that regulate cell growth, differentiation, and survival. The specific arrangement of sugars in this compound can influence its interactions with receptors and other molecules, thereby modulating these pathways. Understanding these interactions can lead to the identification of new therapeutic targets for diseases associated with dysregulated cellular signaling.
In conclusion, D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4), with its CAS number 35890-38-1, represents a fascinating example of how complex carbohydrate structures can influence biological processes. Its multifaceted applications in pharmaceuticals, diagnostics, and biotechnology underscore its importance as a research tool. As our understanding of glycosylation continues to evolve, compounds like this one will undoubtedly play a pivotal role in advancing our knowledge and developing new treatments for various diseases.
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